molecular formula C23H25NO3 B12050435 Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate CAS No. 355421-17-9

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12050435
CAS No.: 355421-17-9
M. Wt: 363.4 g/mol
InChI Key: OSWJTHJTZDJLOK-UHFFFAOYSA-N
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Description

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound with the molecular formula C23H25NO3 This compound is known for its unique structural features, which include a quinoline core substituted with a methoxyphenyl group and a pentyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific quinoline core structure and the presence of both methoxyphenyl and pentyl ester groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

355421-17-9

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H25NO3/c1-4-5-6-13-27-23(25)20-15-22(17-8-10-18(26-3)11-9-17)24-21-12-7-16(2)14-19(20)21/h7-12,14-15H,4-6,13H2,1-3H3

InChI Key

OSWJTHJTZDJLOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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